molecular formula C5H5FN2O B1615777 5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 63331-05-5

5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B1615777
CAS No.: 63331-05-5
M. Wt: 128.1 g/mol
InChI Key: YHPKZDOJZWPLRR-UHFFFAOYSA-N
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Description

5-fluoro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methylpyrimidin-2(1H)-one typically involves the fluorination of 1-methylpyrimidin-2(1H)-one. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

5-fluoro-1-methylpyrimidin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of pyrimidine derivatives with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrimidin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-chloro-1-methylpyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    5-bromo-1-methylpyrimidin-2(1H)-one:

Uniqueness

5-fluoro-1-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with improved pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPKZDOJZWPLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212715
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63331-05-5
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the potassium salt of 5-fluoropyrimid-2-one (prepared as described in Undeheim, K. and Gacek, M. Acta. Chem. Scand. 23 (1969) 294 or Budesinsky, Z., Prikyl, J. and Svatek, E. Coll. Czech. Chem. Commun. 30 (1965) 3895) (0.01 mol) and methyl iodide (0.013 mol) in dimethylformamide (40 ml) was stirred at room temperature for 20 hours. The solvent was then removed under reduced pressure (1 mm Hg) and the said residue triturated with chloroform (4×50 ml). The chloroform solution containing the desired product was washed with aqueous 1 N NaOH (3 ml) and with water (3 ml). The dried (MgSO4) chloroform solution was then evaporated and the solid residue recrystallised from benzene; yield 40%, m.p.=177°-178° C. (Found: C, 47.21; H, 3.95; Calc. for C5H5FN2O: C, 46.88; H, 3.93)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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